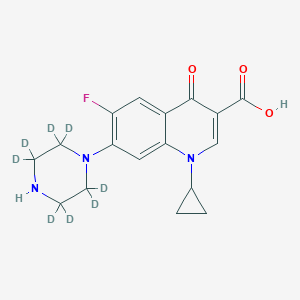

Ciprofloxacin-d8

概览

描述

Ciprofloxacin-d8, a deuterated variant of ciprofloxacin, is a broad-spectrum antibiotic primarily used in the study of environmental degradation processes and the identification of transformation products. The introduction of isotopically labeled ciprofloxacin (CIP-d8) has facilitated the investigation of ciprofloxacin's degradation pathways under various conditions, including photolytic and photocatalytic reactions at different pH values. This has led to the identification of novel degradation products and the revision of molecular structures for previously reported transformation products (Salma et al., 2016).

Synthesis Analysis

A consolidated and continuous synthesis method for ciprofloxacin highlights a streamlined process that includes a chemoselective C-acylation step, avoiding the need for intermediate isolations. This method demonstrates a high yield and efficiency, with a significant throughput at laboratory scale, which can be adapted for the synthesis of Ciprofloxacin-d8 by incorporating deuterium atoms at specific positions (Tosso et al., 2019).

Molecular Structure Analysis

The molecular structure of ciprofloxacin and its deuterated analogs, including Ciprofloxacin-d8, has been elucidated through various techniques such as X-ray crystallography. These studies reveal the zwitterionic form of ciprofloxacin in the solid state and provide insights into the complex hydrogen bonding network involved in its structure (Turel et al., 1997).

Chemical Reactions and Properties

The degradation of ciprofloxacin, including its deuterated forms, under various conditions such as photolytic and photocatalytic processes, has been extensively studied. These studies have shown the influence of pH on the degradation kinetics and mechanisms, identifying defluorination and degradation at the piperazine ring as primary steps (Giri & Golder, 2019).

Physical Properties Analysis

The physical properties of ciprofloxacin and its deuterated variants are significantly influenced by their crystalline form. Studies have demonstrated that different crystalline phases of ciprofloxacin exhibit distinct physical stability, dissolution rates, and color, which are derived from the structural differences among the phases (Putra et al., 2020).

Chemical Properties Analysis

The chemical properties of Ciprofloxacin-d8, including its reactivity and interaction with other compounds, play a crucial role in understanding its behavior in various environmental and laboratory settings. The degradation pathways and the formation of transformation products provide insights into the chemical properties of Ciprofloxacin-d8, which are critical for its use in scientific research (Salma et al., 2016).

科研应用

炎症反应和免疫调节:Takahashi等人(2005年)证明环丙沙星能够诱导单核细胞产生前列腺素E2,这可能对治疗由白细胞介素-18引发的全身炎症反应具有治疗潜力(Takahashi et al., 2005)。

对细菌蛋白质组的影响:Jedrey等人(2018年)发现环丙沙星的亚抑制浓度会引起假单胞菌细胞内蛋白质组发生明显变化,影响中心代谢和细胞包膜相关功能(Jedrey et al., 2018)。

细菌群体的演化:Wassermann等人(2016年)观察到暴露于环丙沙星亚抑制浓度会影响假单胞菌群体的演化,导致各种表型变化(Wassermann et al., 2016)。

治疗应用:Sharma等人(2010年)指出环丙沙星在治疗各种社区获得性和医院获得性感染方面的疗效增强,如呼吸道感染、泌尿道感染、皮肤感染和性传播疾病(Sharma et al., 2010)。

潜在的抗癌特性:Kloskowski等人(2010年)发现环丙沙星在CHO AA8细胞内以浓度和时间依赖的方式诱导形态学变化并降低细胞存活率,显示出潜在的抗癌特性(Kloskowski et al., 2010)。

药物递送系统:Al-mahallawi等人(2014年)证明纳米转移体环丙沙星囊泡增强了药物对中耳的递送,并且与商业产品相比在鼓膜中显示出更高的药物沉积(Al-mahallawi et al., 2014)。

溶解度和抗菌活性:Choi等人(2017年)报告环丙沙星与单-6-去氧-6-氨基乙基氨基-β-环糊精络合物增强了其溶解度和对耐甲氧西林金黄色葡萄球菌的抗菌活性(Choi et al., 2017)。

危重病患者的药代动力学:Lipman等人(1998年)发现静脉给予400毫克环丙沙星每8小时对大多数危重病成人具有安全性,并提供杀菌活性(Lipman et al., 1998)。

生物工程和废水处理:Nguyen等人(2018年)建议环丙沙星降解细菌Bradyrhizobium sp. GLC_01可用于生物工程方法来处理废水中的抗生素和持久性有机污染物(Nguyen et al., 2018)。

光毒性风险:Agrawal等人(2007年)指出环丙沙星在暴露于紫外线辐射(如阳光)的环境下可能导致光毒性(Agrawal et al., 2007)。

Safety And Hazards

性质

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSWGUAQZAJSOK-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649159 | |

| Record name | Ciprofloxacin-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciprofloxacin-d8 | |

CAS RN |

1130050-35-9 | |

| Record name | Ciprofloxacin-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

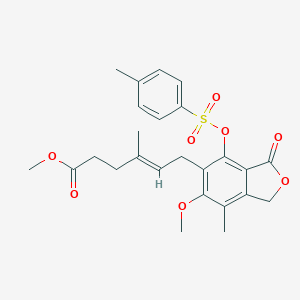

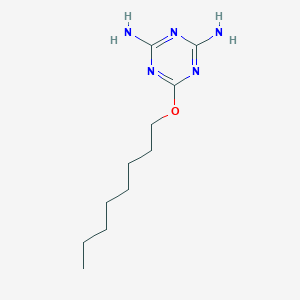

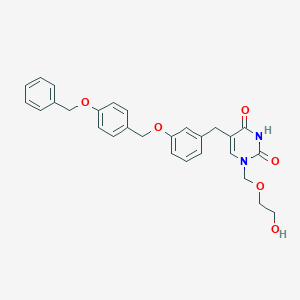

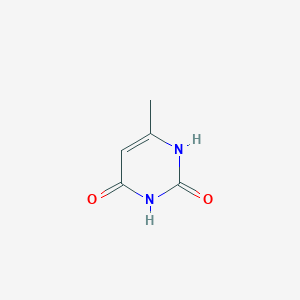

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

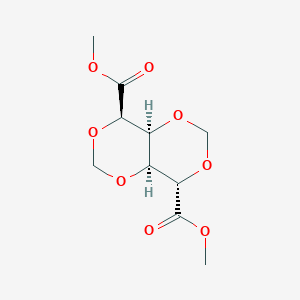

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)